molecular formula C15H14IN5O3 B3572722 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-iodophenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-iodophenyl)acetamide

Cat. No.: B3572722
M. Wt: 439.21 g/mol
InChI Key: LDDIODSVEBGVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-iodophenyl)acetamide is a useful research compound. Its molecular formula is C15H14IN5O3 and its molecular weight is 439.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.01414 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

A study by Mitkov et al. (2022) focused on synthesizing semi- and thiosemicarbazide hybrids containing a methylxanthine moiety, specifically targeting 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamo-thioyl)amino] acetamide. This compound demonstrated notable neuroprotective effects and Monoamine Oxidase-B (MAO-B) inhibitory activities, indicating its potential for further in vivo evaluations in neuroprotective applications (Mitkov et al., 2022).

Antitumor Activity

Sultani et al. (2017) synthesized a series of 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides and evaluated their antitumor activity. These compounds, including derivatives of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl), exhibited promising results in inhibiting cancer cell lines, such as breast cancer (MCF7) and leukemic cancer (K562) cell lines (Sultani et al., 2017).

Bronchodilating Activity

Peikov et al. (1995) investigated the bronchodilating activity of xanthineacetic acid derivatives, including compounds structurally related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl). Their study suggested that these compounds could be less toxic and more effective than aminophylline in inducing bronchodilation, indicating their potential use in respiratory conditions (Peikov et al., 1995).

Antifungal Activity

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which exhibited significant fungicidal activity against various fungi species, including molds and dermatophytes. These compounds, structurally similar to the compound , showed potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Antimicrobial and Antioxidant Properties

Verma et al. (2021) synthesized derivatives of 2-(2,3,6,9-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)acetonitrile and found them effective against Gram-negative and Gram-positive bacteria. These compounds also demonstrated significant antifungal and antioxidant activities, indicating their broad-spectrum antimicrobial potential (Verma et al., 2021).

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-6-4-3-5-9(10)16/h3-6,8H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDIODSVEBGVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-iodophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-iodophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-iodophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-iodophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-iodophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.